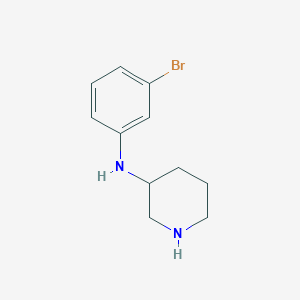

N-(3-bromophenyl)piperidin-3-amine

Descripción general

Descripción

N-(3-bromophenyl)piperidin-3-amine is an organic compound with the molecular formula C11H15BrN2 It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(3-bromophenyl)piperidin-3-amine can be synthesized through several methods. One common approach involves the condensation of 3-bromobenzaldehyde with piperidine, followed by reduction of the resulting imine. This method typically employs reductive amination, where the imine group is reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, pressure, and the concentration of reactants .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-bromophenyl)piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction of the bromine atom can lead to the formation of the corresponding phenylpiperidine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Phenylpiperidine derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Role in Drug Development

N-(3-bromophenyl)piperidin-3-amine is a critical intermediate in the synthesis of several pharmaceutical agents, particularly those targeting cancer and other serious diseases. One notable application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors , which are used in cancer therapies. For instance, the compound is associated with the synthesis of Niraparib , a PARP inhibitor currently undergoing clinical trials for treating various cancers, including ovarian and breast cancer .

1.2 Synthesis of Chiral Intermediates

The compound serves as a precursor for synthesizing chiral intermediates necessary for producing enantiomerically pure drugs. The enantioselective synthesis of 3-piperidines from boronic acids has been reported, showcasing how this compound can be utilized to generate complex structures with high stereochemical fidelity .

Case Studies and Research Findings

3.1 Clinical Trials Involving Niraparib

Niraparib (MK-4827), which incorporates this compound in its structure, has demonstrated efficacy in clinical trials for treating platinum-sensitive ovarian cancer . The drug's mechanism involves the inhibition of PARP, leading to increased DNA damage in cancer cells.

3.2 Synthesis of Related Compounds

Research has shown that derivatives of this compound can be synthesized to create compounds with improved pharmacological profiles. For example, modifications to the piperidine ring or substitution patterns on the bromophenyl group can enhance binding affinity and selectivity for target proteins .

Mecanismo De Acción

The mechanism of action of N-(3-bromophenyl)piperidin-3-amine involves its interaction with specific molecular targets. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-chlorophenyl)piperidin-3-amine

- N-(3-fluorophenyl)piperidin-3-amine

- N-(3-methylphenyl)piperidin-3-amine

Uniqueness

N-(3-bromophenyl)piperidin-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which may enhance its interaction with biological targets compared to its chloro, fluoro, or methyl analogs .

Actividad Biológica

N-(3-bromophenyl)piperidin-3-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromophenyl group. Its molecular formula is , and it exhibits significant lipophilicity due to the bromophenyl substituent, which enhances its ability to cross biological membranes.

Dopamine Transporter Inhibition

One of the primary biological activities of this compound is its role as a selective dopamine transporter inhibitor . This property suggests therapeutic potential for treating disorders related to dopamine dysregulation, such as:

- Parkinson’s Disease

- Attention Deficit Hyperactivity Disorder (ADHD)

- Certain Psychiatric Conditions

The compound's selective inhibition of dopamine reuptake enhances dopaminergic signaling while minimizing side effects associated with non-selective compounds.

Antitumor Activity

Research has indicated that derivatives of piperidine compounds, including this compound, exhibit antitumor activity . In vitro studies have shown efficacy against various cancer cell lines, including:

| Cell Line | Type of Cancer | IC50 (μM) |

|---|---|---|

| MCF7 | Breast Cancer | 25 |

| HCT116 | Colon Cancer | 30 |

| HepG2 | Liver Cancer | 20 |

| A549 | Lung Cancer | 35 |

These findings suggest that the compound may interfere with cellular proliferation pathways, making it a candidate for further investigation in cancer therapy .

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperidine Ring : The initial step often involves creating the piperidine structure through cyclization reactions.

- Bromination : The introduction of the bromophenyl group can be achieved via electrophilic aromatic substitution.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

These methods allow for efficient production while maintaining the desired stereochemistry of the compound.

Case Study 1: Dopamine Transporter Studies

A study investigated the binding affinity of this compound to dopamine transporters (DAT). Results indicated a high selectivity for DAT over serotonin transporters (SERT), which may lead to fewer side effects compared to other compounds that affect multiple neurotransmitter systems. The study utilized radiolabeled ligands and competitive binding assays to determine this selectivity.

Case Study 2: Antitumor Efficacy

In another study focusing on antitumor properties, this compound was tested against several human cancer cell lines. The compound showed significant cytotoxic effects, particularly in MCF7 cells, where it induced apoptosis through mitochondrial pathways. This suggests potential mechanisms for its antitumor activity that warrant further exploration in vivo .

Propiedades

IUPAC Name |

N-(3-bromophenyl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13-14H,2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCSVEITIBYJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.